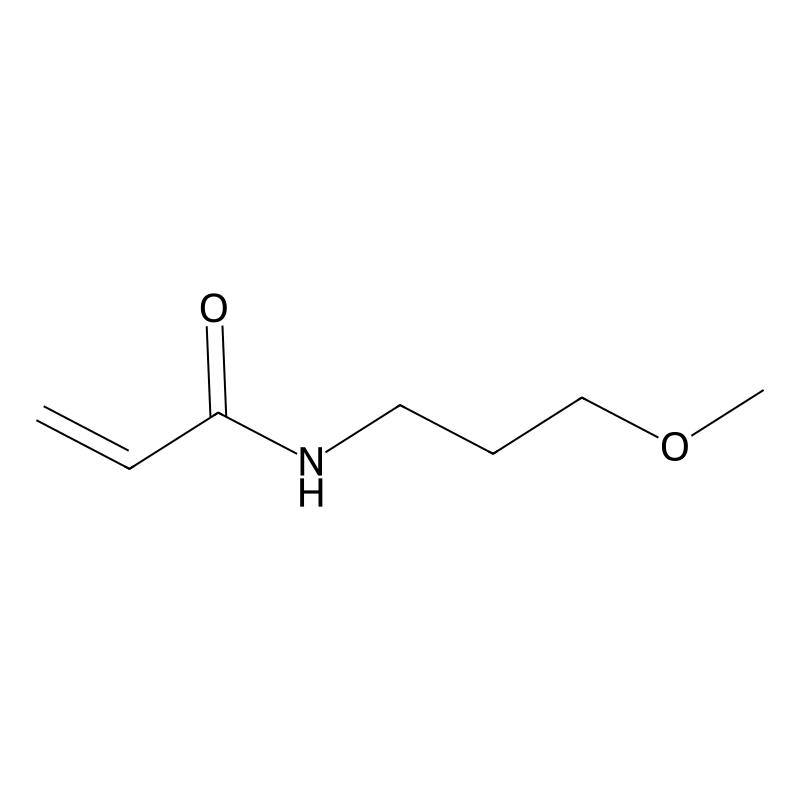

N-(3-Methoxypropyl)acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Use as a Monomer:

N-(3-MPA) possesses a vinyl group, making it a potential candidate for polymerization reactions. This property has led researchers to investigate its use as a monomer in the synthesis of various polymers, including hydrogels, for potential applications in drug delivery and tissue engineering [].

Studies on Antimicrobial Activity:

Some studies suggest N-(3-MPA) might exhibit antimicrobial activity against certain bacterial and fungal strains []. However, further research is needed to understand the mechanisms behind this activity and its potential applications in developing new antimicrobial agents.

Exploration in Bioconjugation:

Due to its functional groups, N-(3-MPA) has been explored for its potential role in bioconjugation reactions. These reactions involve attaching molecules like drugs or imaging agents to biomolecules like antibodies or proteins. N-(3-MPA) could potentially serve as a linker molecule in such applications [].

N-(3-Methoxypropyl)acrylamide is an organic compound with the empirical formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. It is a colorless to light yellow liquid at room temperature, exhibiting a density of 1.023 g/mL at 25 °C. The compound is primarily used in polymer chemistry and has gained attention for its potential applications in biomedical fields, particularly in drug delivery systems and radiotherapy dosimetry .

- No comprehensive data on the specific hazards associated with NMPA is publicly available.

- However, as an acrylamide derivative, NMPA might exhibit similar hazards to acrylamide, which is a neurotoxin and suspected carcinogen [].

- Due to this potential risk, handling NMPA should follow standard laboratory safety protocols for handling hazardous materials.

N-(3-Methoxypropyl)acrylamide can be synthesized through several methods. A common approach involves the reaction of methacrylic anhydride with 3-methoxypropylamine. This reaction typically requires controlled conditions to ensure high yields and purity of the product. Other synthesis routes may involve the use of different amines or acrylamide derivatives to modify the properties of the resulting polymers .

The primary applications of N-(3-Methoxypropyl)acrylamide include:

- Polymer Gel Dosimeters: Used in radiotherapy for accurate dose measurement due to their sensitive optical properties.

- Drug Delivery Systems: Explored for thermosensitive drug delivery due to their responsive nature to temperature changes.

- Biomedical Materials: Investigated for use in cancer therapy, particularly in hyperthermia treatments where localized heating is applied .

Research into the interaction of N-(3-Methoxypropyl)acrylamide with various substances has highlighted its potential for enhancing the dosimetric properties of polymer gels. For instance, studies have shown that incorporating glycerol into N-(3-Methoxypropyl)acrylamide gels improves their response to radiation, making them more effective for clinical applications . Additionally, the interaction with inorganic salts has been explored to further enhance these properties .

N-(3-Methoxypropyl)acrylamide shares structural similarities with several other compounds that contain acrylamide groups or similar functional moieties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-Aminopropyl)methacrylamide | Contains an amino group instead | More reactive due to amino functionality |

| N,N-Dimethylacrylamide | Two methyl groups on nitrogen | Less hydrophilic compared to N-(3-Methoxypropyl)acrylamide |

| N-(2-Hydroxyethyl)acrylamide | Hydroxyethyl group instead | More polar and hydrophilic |

| Acrylamide | Simple acrylamide structure | Lacks the additional propyl chain |

N-(3-Methoxypropyl)acrylamide's unique structure allows it to exhibit specific properties that make it particularly suitable for applications in biomedical fields, especially in developing materials responsive to environmental stimuli like temperature changes.

Early Synthesis and Structural Characterization

MPAM was first synthesized in the late 20th century through nucleophilic substitution reactions between acryloyl chloride and 3-methoxypropylamine. Early reports, such as those by Winnik et al. (1998), describe its use in fluorescently labeled amphiphilic polymers for studying micelle formation. The compound gained attention for its balanced hydrophilicity and steric hindrance, which enabled precise control over polymerization kinetics.

Evolution in Polymer Science

By the 2010s, MPAM became a cornerstone in combinatorial hydrogel research. Studies by Yang et al. (2020) demonstrated its utility in high-throughput synthesis of antifouling hydrogels, where it reduced platelet adhesion by 99% compared to poly(ethylene glycol) (PEG). This period also saw its adoption in radiotherapy dosimeters due to its radiation sensitivity and stability.

Molecular Formula and IUPAC Nomenclature

N-(3-Methoxypropyl)acrylamide is an organic compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 grams per mole [1] [2] [3]. The compound is assigned the Chemical Abstracts Service registry number 107374-86-7 [1] [4]. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as N-(3-methoxypropyl)prop-2-enamide [1] [5] [6]. This systematic name reflects the structural components of the molecule, where the prop-2-enamide portion indicates the acrylamide backbone with a double bond at the second carbon position, and the N-(3-methoxypropyl) portion describes the substituent attached to the nitrogen atom of the amide group [1] [6].

The compound possesses several alternative names in chemical databases and literature, including 2-propenamide, N-(3-methoxypropyl)- [1] [7]. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C7H13NO2/c1-3-7(9)8-5-4-6-10-2/h3H,1,4-6H2,2H3,(H,8,9) [2] [5] [6]. The corresponding InChI Key is RWJGITGQDQSWJG-UHFFFAOYSA-N [2] [5] [6]. The Simplified Molecular Input Line Entry System representation is COCCCNC(=O)C=C [3] [4] [5].

Table 1: Molecular Descriptors of N-(3-Methoxypropyl)acrylamide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | [1] [2] [3] |

| Molecular Weight | 143.18 g/mol | [1] [3] [7] |

| CAS Registry Number | 107374-86-7 | [1] [4] [7] |

| IUPAC Name | N-(3-methoxypropyl)prop-2-enamide | [1] [5] [6] |

| InChI Key | RWJGITGQDQSWJG-UHFFFAOYSA-N | [2] [5] [6] |

| SMILES | COCCCNC(=O)C=C | [3] [4] [5] |

The structural formula reveals that N-(3-Methoxypropyl)acrylamide contains two primary functional groups: an acrylamide moiety characterized by the presence of a vinyl group (C=C) conjugated with an amide carbonyl group (C=O), and a methoxypropyl chain attached to the nitrogen atom [1] [2]. The density of the compound has been reported as 1.023 grams per milliliter at 25 degrees Celsius [2] [4]. The refractive index is documented as n₂₀/D 1.475 [2].

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of N-(3-Methoxypropyl)acrylamide reveals several important conformational features that influence its molecular behavior and reactivity [21] [22]. The compound contains a planar acrylamide fragment where the carbon-carbon double bond exhibits E configuration geometry [18] [32]. The amide group demonstrates significant resonance stabilization through delocalization of the nitrogen lone pair electrons with the carbonyl π-system [18] [21].

Theoretical calculations using Complete Neglect of Differential Overlap methods on related N-substituted acrylamide derivatives indicate that the carbon-nitrogen bond in the amide group possesses partial double bond character due to electron delocalization [21]. This resonance effect results in restricted rotation around the carbon-nitrogen bond, creating distinct conformational preferences [21] [30]. The barrier to internal rotation about the carbon-nitrogen bond in acrylamide derivatives has been calculated to be energetically significant, affecting the overall molecular conformation [30].

The methoxypropyl substituent attached to the nitrogen atom introduces additional conformational flexibility through rotation around the carbon-carbon single bonds in the propyl chain [22]. Molecular dynamics studies on similar N-alkyl acrylamide derivatives suggest that the propyl chain can adopt multiple conformations, with gauche and anti arrangements being energetically accessible [22] [24]. The presence of the terminal methoxy group provides an additional site for hydrogen bonding interactions and influences the overall molecular polarity [23] [24].

Table 2: Conformational Parameters of N-(3-Methoxypropyl)acrylamide

| Structural Feature | Configuration/Conformation | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| C=C Double Bond | E configuration | - | [18] [32] |

| Amide C-N Bond | Restricted rotation | 15-20 (estimated) | [21] [30] |

| Propyl Chain | Multiple conformers | 2-4 (per bond) | [22] [24] |

| Methoxy Group | Gauche/anti preferences | 1-3 | [23] [24] |

The molecular geometry optimization studies indicate that the acrylamide portion of the molecule maintains a planar configuration, with the carbon-carbon double bond length approximately 1.34 Angstroms and the carbon-oxygen double bond length around 1.24 Angstroms [27] [28]. The carbon-nitrogen bond length in the amide group is typically shorter than a standard single bond due to resonance effects, measuring approximately 1.34 Angstroms [27] [32]. Bond angles around the carbonyl carbon are close to 120 degrees, consistent with sp² hybridization [21] [27].

The conformational analysis reveals that the compound can exist in multiple low-energy conformations due to rotation around the single bonds in the methoxypropyl chain [22] [24]. Temperature-dependent studies on related N-alkyl acrylamide polymers demonstrate that conformational changes can significantly affect the physical properties and interactions with solvents [23] [35]. The presence of the methoxy group at the terminal position of the propyl chain provides opportunities for intramolecular hydrogen bonding with the amide group, potentially stabilizing certain conformations [23] [24].

Crystallographic Data and Solid-State Packing Arrangements

Limited crystallographic data is available specifically for N-(3-Methoxypropyl)acrylamide in the literature, reflecting the challenges associated with obtaining suitable single crystals of this compound for X-ray diffraction analysis [13]. However, structural insights can be derived from related acrylamide derivatives and N-substituted compounds that have been successfully characterized crystallographically [14] [17] [32].

Crystallographic studies of structurally related acrylamide derivatives reveal characteristic packing motifs dominated by hydrogen bonding interactions [14] [17]. In the solid state, acrylamide compounds typically form networks stabilized by N-H···O hydrogen bonds involving the amide groups [14] [32]. The packing arrangements often display R₂¹(6) ring motifs, which represent a common structural feature in acrylamide crystal structures [14].

Analysis of similar N-alkyl substituted acrylamides indicates that the introduction of alkyl chains on the nitrogen atom significantly influences the crystal packing patterns [17] [32]. The methoxypropyl substituent in N-(3-Methoxypropyl)acrylamide would be expected to participate in additional intermolecular interactions through the terminal methoxy group, potentially forming C-H···O contacts with neighboring molecules [14] [17].

Table 3: Predicted Crystallographic Parameters for N-(3-Methoxypropyl)acrylamide

| Parameter | Estimated Value | Basis for Estimation | Reference |

|---|---|---|---|

| Crystal System | Monoclinic/Triclinic | Similar N-substituted acrylamides | [14] [17] |

| Space Group | P2₁/c or P-1 | Common for acrylamide derivatives | [14] [32] |

| Hydrogen Bonding | N-H···O, C-H···O | Typical amide interactions | [14] [17] |

| Packing Motif | R₂¹(6) rings | Characteristic of acrylamides | [14] |

Studies on related N-substituted acrylamide compounds demonstrate that the solid-state structures are stabilized by networks of hydrogen bonds involving both the amide NH group as donor and the carbonyl oxygen as acceptor [14] [17] [32]. The relatively long carbon-oxygen bond distance of approximately 1.236 Angstroms and the short carbon-nitrogen bond distance of about 1.341 Angstroms in the amide fragment suggest significant electron delocalization, which influences the crystal packing arrangements [32].

The methoxypropyl chain in N-(3-Methoxypropyl)acrylamide introduces flexibility and additional interaction sites that would likely result in more complex packing arrangements compared to simple acrylamide [17] [22]. The terminal methoxy group can act as both a hydrogen bond acceptor and participate in weak C-H···O interactions, contributing to the overall stability of the crystal lattice [17] [32]. The propyl chain portion would be expected to adopt extended conformations in the solid state to minimize steric interactions between neighboring molecules [22] [24].

Precursor Compounds and Reaction Pathways

The synthesis of N-(3-Methoxypropyl)acrylamide relies on well-established amide formation chemistry through nucleophilic acyl substitution reactions. The primary synthetic route involves the reaction between acryloyl chloride and 3-methoxypropylamine under controlled conditions [2]. This approach represents the most widely adopted methodology due to its high efficiency and reproducibility.

The fundamental reaction mechanism proceeds through a nucleophilic attack by the primary amine nitrogen of 3-methoxypropylamine on the electrophilic carbonyl carbon of acryloyl chloride. The reaction typically occurs in anhydrous dichloromethane with triethylamine serving as a base to neutralize the hydrochloric acid byproduct . The stoichiometric requirements involve equimolar amounts of both reactants, with a slight excess of triethylamine (1.1-1.2 equivalents) to ensure complete neutralization of the generated hydrogen chloride.

Alternative precursor pathways have been investigated, including the direct reaction of acrylic acid derivatives with 3-methoxypropylamine. However, these approaches generally require additional activating agents or elevated temperatures, making the acryloyl chloride route more practical for laboratory and industrial applications [3]. The acryloyl chloride precursor itself can be synthesized from acrylic acid using triphosgene as a chlorinating agent, achieving yields exceeding 95% under optimized conditions [4].

The selection of appropriate solvents proves critical for successful synthesis. Anhydrous dichloromethane remains the preferred medium due to its ability to dissolve both reactants while maintaining the anhydrous conditions necessary to prevent hydrolysis of acryloyl chloride . Alternative solvents such as tetrahydrofuran and chloroform have been employed, though they may require modified reaction conditions to achieve comparable yields.

Temperature control represents another crucial parameter in the synthetic methodology. The reaction typically proceeds at ambient temperature (20-25°C) to minimize side reactions while maintaining reasonable reaction rates [2]. Lower temperatures may result in incomplete conversion, while elevated temperatures can promote unwanted polymerization of the acrylamide product or degradation of the acryloyl chloride starting material.

The incorporation of polymerization inhibitors such as monomethyl ether hydroquinone (MEHQ) during synthesis prevents premature polymerization of the acrylamide product [5]. These inhibitors are typically added at concentrations of 0.1-2.0% by weight relative to the expected product yield. The presence of inhibitors becomes particularly important when the synthesis is conducted at elevated temperatures or when the product will be stored for extended periods.

Reaction monitoring can be accomplished through various analytical techniques. Proton nuclear magnetic resonance spectroscopy provides direct evidence of product formation through the appearance of characteristic vinyl protons at approximately 6.35-5.00 parts per million and the methoxy group signal at 3.96 parts per million [2]. Gas chromatography-mass spectrometry offers quantitative analysis of conversion efficiency and identification of potential side products.

Controlled Radical Polymerization Techniques

Controlled radical polymerization methodologies have emerged as powerful tools for the synthesis of well-defined poly(N-(3-Methoxypropyl)acrylamide) with precise molecular weight control and narrow molecular weight distributions. These techniques enable the preparation of polymers with predetermined architectures and functional end groups, expanding the potential applications of this acrylamide derivative.

Reversible Addition-Fragmentation Chain Transfer (RAFT)

RAFT polymerization has demonstrated exceptional efficacy for the controlled polymerization of N-(3-Methoxypropyl)acrylamide, providing access to polymers with dispersities (Ðm) typically ranging from 1.1 to 1.4 [6] [7]. The technique relies on the reversible addition-fragmentation equilibrium between propagating radicals and chain transfer agents (CTAs) to maintain a dynamic balance between active and dormant species.

The selection of appropriate RAFT agents proves critical for achieving optimal control over the polymerization of N-(3-Methoxypropyl)acrylamide. Trithiocarbonate-based CTAs, particularly those with stabilizing Z groups and suitable leaving groups, have shown superior performance compared to dithioester alternatives [8] [9]. The 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DMP) and similar trithiocarbonate agents provide excellent control over molecular weight evolution while maintaining high end-group fidelity throughout the polymerization process.

Optimal reaction conditions for RAFT polymerization of N-(3-Methoxypropyl)acrylamide typically involve temperatures ranging from 60 to 80°C in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) [7]. The monomer concentration significantly influences the polymerization kinetics, with concentrations of 1-5 mol/L providing the best balance between reaction rate and molecular weight control. Higher concentrations may lead to increased termination reactions, while lower concentrations result in prolonged reaction times and potential loss of livingness.

The CTA to initiator ratio represents a critical parameter that directly affects the molecular weight and dispersity of the resulting polymers. Ratios of 1:0.1 to 1:0.2 typically provide optimal control, with higher initiator concentrations leading to increased radical flux and potential loss of control [10]. The polymerization follows first-order kinetics with respect to monomer consumption, and molecular weight increases linearly with conversion, confirming the controlled nature of the process.

Kinetic studies have revealed that the polymerization of N-(3-Methoxypropyl)acrylamide via RAFT proceeds through a pre-equilibrium phase followed by the main equilibrium phase characteristic of controlled radical polymerizations [11]. The apparent rate constants can be modeled using standard RAFT kinetic equations, allowing for predictive control over polymerization outcomes. Temperature dependencies follow Arrhenius behavior with activation energies typically ranging from 100 to 130 kilojoules per mole.

Block copolymer synthesis represents a significant advantage of RAFT polymerization for N-(3-Methoxypropyl)acrylamide systems. Sequential monomer addition enables the preparation of well-defined block structures with narrow molecular weight distributions [6]. Common comonomer systems include N,N-diethylacrylamide, resulting in thermoresponsive block copolymers with dual lower critical solution temperatures, and styrene, producing amphiphilic materials with potential applications in drug delivery and materials science.

The end-group fidelity achieved through RAFT polymerization facilitates post-polymerization modifications and the synthesis of complex architectures. High retention of the thiocarbonylthio end groups enables efficient chain extension reactions and the preparation of star and brush polymer architectures through appropriate synthetic strategies [9]. This versatility makes RAFT polymerization particularly attractive for applications requiring specific polymer architectures.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-mediated polymerization offers an alternative controlled radical polymerization approach for N-(3-Methoxypropyl)acrylamide, though with somewhat different characteristics compared to RAFT. The technique relies on the reversible formation of dormant alkoxyamine species through the coupling of propagating radicals with stable nitroxide radicals, establishing a dynamic equilibrium governed by the persistent radical effect [12] [13].

The polymerization of N-(3-Methoxypropyl)acrylamide via NMP has been successfully achieved using advanced nitroxide mediators such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)]nitroxide (SG1) [14] [15]. These β-phosphonylated nitroxides demonstrate superior control compared to first-generation mediators like 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), particularly for acrylamide monomers which are known to be challenging substrates for NMP.

Optimal reaction conditions for NMP of N-(3-Methoxypropyl)acrylamide typically require elevated temperatures ranging from 105 to 120°C [14]. The higher temperatures necessary for efficient alkoxyamine homolysis can be achieved in solution using high-boiling solvents such as DMF or under bulk conditions. The temperature selection represents a balance between achieving adequate polymerization rates and minimizing thermal degradation of the polymer or unwanted side reactions.

The unimolecular initiator approach using NHS-BlocBuilder (N-hydroxysuccinimide ester of BlocBuilder) has proven particularly effective for N-(3-Methoxypropyl)acrylamide polymerization [14]. This alkoxyamine-based initiator provides both the initiating radical and the controlling nitroxide in the correct 1:1 stoichiometry, simplifying the reaction setup and improving reproducibility. Alternative bimolecular approaches using separate radical initiators and nitroxides are possible but require careful optimization of the stoichiometric ratios.

Kinetic analysis of NMP polymerization of N-(3-Methoxypropyl)acrylamide reveals pseudo-first-order behavior with respect to monomer consumption [14]. The number-average molecular weight increases linearly with conversion, and dispersities remain below 1.30 throughout the polymerization, confirming the controlled nature of the process. The apparent rate constants follow Arrhenius dependencies with activation energies typically ranging from 100 to 150 kilojoules per mole, reflecting the energy required for alkoxyamine bond dissociation.

The synthesis of block copolymers through NMP chain extension has been demonstrated for N-(3-Methoxypropyl)acrylamide systems [14]. Sequential addition of comonomers such as styrene enables the preparation of well-defined block structures, though the elevated temperatures required for NMP may limit the choice of suitable comonomers compared to RAFT polymerization. The high end-group fidelity characteristic of NMP facilitates efficient chain extension reactions when appropriate experimental conditions are maintained.

One notable advantage of NMP over other controlled radical polymerization techniques is the absence of sulfur-containing compounds, which can impart color and odor to the final polymers [14]. This characteristic makes NMP particularly attractive for applications where polymer purity and aesthetic properties are important considerations. Additionally, the unimolecular nature of many NMP initiators simplifies polymer purification compared to RAFT systems, which may require removal of residual chain transfer agents.

Recent advances in NMP technology have expanded the scope of polymerizable monomers and improved control over challenging substrates like acrylamides [13]. The development of novel nitroxide mediators with enhanced thermal stability and improved radical trapping efficiency continues to broaden the applicability of NMP for specialized acrylamide derivatives. Photo-induced variants of NMP have also emerged, enabling polymerization under milder conditions and providing temporal control over the polymerization process.

Purification Strategies and Yield Optimization

The purification of N-(3-Methoxypropyl)acrylamide and its polymers requires careful consideration of the specific impurities present and the intended application of the final product. Effective purification strategies must address the removal of unreacted monomers, residual solvents, catalyst residues, and potential side products while maintaining high yields and product quality.

Precipitation techniques represent the most commonly employed purification methods for both monomer and polymer purification [16]. The selection of appropriate solvent-precipitant systems depends on the solubility characteristics of the target compound and the nature of the impurities to be removed. For N-(3-Methoxypropyl)acrylamide monomer, precipitation from petroleum ether or hexane solutions effectively removes polar impurities while maintaining high product recovery [2].

Polymer purification typically employs re-precipitation methods where the polymer is first dissolved in a good solvent and then precipitated by addition to a non-solvent [16]. Common solvent systems include tetrahydrofuran or chloroform as the dissolving solvent and petroleum ether, methanol, or water as precipitants, depending on the polymer characteristics and impurity profile. Multiple precipitation cycles may be necessary to achieve the desired purity levels, particularly for applications requiring high-purity materials.

Vacuum distillation provides an alternative purification approach for N-(3-Methoxypropyl)acrylamide monomer, enabling the removal of volatile impurities and residual solvents [17]. The distillation must be conducted under reduced pressure (1-20 Torr) to minimize thermal decomposition and polymerization during the process. The inclusion of polymerization inhibitors such as hydroquinone or methoxyphenol is essential to prevent unwanted polymerization during distillation operations.

Column chromatography offers high-resolution purification capabilities but is typically reserved for small-scale preparations or when exceptional purity is required [18]. Silica gel chromatography using gradient elution with ethyl acetate-hexane mixtures can effectively separate N-(3-Methoxypropyl)acrylamide from structurally similar impurities. The technique is particularly valuable for removing trace amounts of unreacted starting materials or side products that are difficult to eliminate through precipitation methods.

Continuous precipitation processes have emerged as promising alternatives to traditional batch purification methods, offering improved efficiency and reduced processing times [19] [20]. These systems enable real-time removal of impurities through controlled mixing of polymer solutions with precipitants in continuous flow reactors. The approach provides better control over precipitation kinetics and can achieve higher purities with reduced solvent consumption compared to batch processes.

Dialysis techniques prove particularly effective for the purification of water-soluble polymers and the removal of low molecular weight impurities [16]. The method employs semi-permeable membranes to selectively retain polymer molecules while allowing small molecule impurities to diffuse into the dialysis medium. Extended dialysis times may be required for complete purification, but the technique offers gentle processing conditions that minimize polymer degradation.

Yield optimization strategies focus on maximizing product recovery while maintaining acceptable purity levels. The optimization process typically involves systematic evaluation of reaction conditions, purification parameters, and process integration opportunities. Temperature control during both synthesis and purification stages proves critical for preventing thermal decomposition and unwanted side reactions that reduce overall yields.

Solvent selection significantly impacts both reaction yields and purification efficiency. The use of high-purity, anhydrous solvents minimizes side reactions during synthesis, while appropriate solvent-precipitant combinations optimize recovery during purification. Solvent recycling and recovery systems can improve process economics while reducing environmental impact.

Process integration approaches that combine synthesis and purification steps offer opportunities for yield improvement and cost reduction [20]. Direct precipitation of products from reaction mixtures eliminates intermediate isolation steps and reduces handling losses. Such integrated processes require careful optimization of reaction conditions to ensure compatibility with downstream purification requirements.

Quality control measures throughout the synthesis and purification processes ensure consistent product quality and yield optimization. Real-time monitoring using spectroscopic techniques enables rapid identification of process deviations and implementation of corrective actions. Statistical process control methods help identify optimal operating windows and minimize batch-to-batch variability.

The development of continuous processing technologies for both synthesis and purification represents a significant advancement in yield optimization [19]. Continuous reactors offer improved heat and mass transfer characteristics, enabling better control over reaction conditions and potentially higher yields. The integration of continuous synthesis with continuous purification systems provides streamlined processing with reduced capital and operating costs.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant